3-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Description
3-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and contains a quinoline ring system that has been found to exhibit various biological activities.
Scientific Research Applications
Antimicrobial Activity
Indole derivatives have been studied for their antimicrobial potential. The compound may exhibit antibacterial or antifungal properties. Further investigations could explore its efficacy against specific pathogens, potentially leading to novel antimicrobial agents .
Anti-HIV Activity
Certain indole derivatives have demonstrated anti-HIV-1 activity. By synthesizing and evaluating similar compounds, we can assess whether our compound exhibits any inhibitory effects against the virus. This research could contribute to the development of new anti-HIV therapies .
Bio-Functional Hybrid Compounds
The synthesis of hybrid compounds by combining different pharmacophores has gained attention. Our compound, with its unique structure, could serve as a building block for designing bio-functional hybrids. Investigating its interactions with biological targets and assessing its potential therapeutic applications would be intriguing .
properties
IUPAC Name |
3-fluoro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c1-19-15-7-6-13(9-11(15)5-8-16(19)20)18-23(21,22)14-4-2-3-12(17)10-14/h2-4,6-7,9-10,18H,5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBIBQZCKGHYHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide |
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